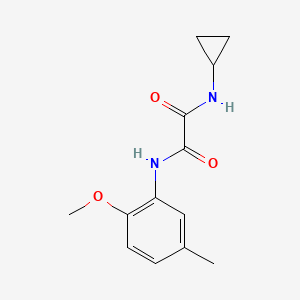

N-cyclopropyl-N'-(2-methoxy-5-methylphenyl)ethanediamide

Description

Properties

IUPAC Name |

N-cyclopropyl-N'-(2-methoxy-5-methylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-8-3-6-11(18-2)10(7-8)15-13(17)12(16)14-9-4-5-9/h3,6-7,9H,4-5H2,1-2H3,(H,14,16)(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGNNIZXPEDCVJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-cyclopropyl-N’-(2-methoxy-5-methylphenyl)oxamide typically involves the reaction of cyclopropylamine with 2-methoxy-5-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with oxalyl chloride to form the final oxamide product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

N-cyclopropyl-N’-(2-methoxy-5-methylphenyl)oxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the methoxy or methyl groups, using reagents such as sodium hydride or potassium tert-butoxide.

Scientific Research Applications

N-cyclopropyl-N’-(2-methoxy-5-methylphenyl)oxamide has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: This compound has been studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.

Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-cyclopropyl-N’-(2-methoxy-5-methylphenyl)oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors to modulate signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

N-cyclopropyl-N’-(2-methoxy-5-methylphenyl)oxamide can be compared with other similar compounds, such as:

N-cyclopropyl-N’-(2-methoxyphenyl)oxamide: Lacks the methyl group on the phenyl ring, which may affect its biological activity and chemical reactivity.

N-cyclopropyl-N’-(2-methylphenyl)oxamide: Lacks the methoxy group, which may influence its solubility and interaction with molecular targets.

N-cyclopropyl-N’-(2-methoxy-5-methylphenyl)acetamide: Contains an acetamide group instead of an oxamide group, which may alter its chemical properties and biological effects.

Q & A

Q. What are the optimal synthetic routes for N-cyclopropyl-N'-(2-methoxy-5-methylphenyl)ethanediamide, and how can reaction conditions be controlled to maximize yield?

The synthesis typically involves multi-step reactions, starting with functionalization of the aromatic and cyclopropyl moieties. Key steps include:

- Acylation : Reacting cyclopropylamine with oxalyl chloride to form the ethanediamide backbone .

- Coupling : Using reagents like EDC/HOBt to conjugate the methoxy-methylphenyl group under anhydrous conditions (e.g., DMF solvent) .

- Purification : Column chromatography or recrystallization to isolate the product, with yields optimized by controlling temperature (0–5°C for acylation) and pH (neutral for coupling) .

Q. Which spectroscopic and analytical techniques are most effective for characterizing the structural integrity of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the cyclopropyl ring (δ 0.5–1.5 ppm) and methoxy group (δ 3.8 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ peak at m/z 319.15) .

- X-ray Crystallography : Resolves bond angles and spatial arrangement of the ethanediamide linkage .

Advanced Research Questions

Q. How does the compound’s molecular structure influence its inhibitory activity against coagulation Factor Xa, and what computational methods validate these interactions?

The methoxy-methylphenyl group enhances hydrophobic interactions with Factor Xa’s S4 pocket, while the cyclopropyl moiety stabilizes the binding via van der Waals forces. Computational validation includes:

- Molecular Docking : Simulations (e.g., AutoDock Vina) show a binding affinity of −9.2 kcal/mol, with hydrogen bonds between the amide carbonyl and Arg222 .

- MD Simulations : 100-ns trajectories confirm stable binding in aqueous environments, with RMSD < 2 Å .

Q. What strategies can resolve discrepancies in biological activity data across different in vitro assays?

Contradictions in IC₅₀ values (e.g., 50 nM vs. 200 nM) may arise from:

- Assay Conditions : Variations in buffer pH (optimum: 7.4) or ionic strength alter compound solubility .

- Enzyme Source : Recombinant vs. plasma-derived Factor Xa may differ in glycosylation patterns .

- Statistical Validation : Use dose-response curves with triplicate measurements and nonlinear regression analysis to minimize outliers .

Q. How can structure-activity relationship (SAR) studies guide the optimization of pharmacokinetic properties?

- Bioavailability : Introducing a hydroxyethyl group (e.g., replacing methoxy) improves water solubility (logP reduction from 3.2 to 2.1) .

- Metabolic Stability : Fluorination of the phenyl ring reduces CYP450-mediated oxidation, as shown in microsomal assays (t₁/₂ increased from 1.2 to 4.7 hours) .

- Toxicity : In vitro hepatocyte assays reveal that cyclopropyl substitution minimizes off-target effects compared to bulkier groups (e.g., tert-butyl) .

Methodological Considerations

- Data Tables :

| Property | Value | Technique | Reference |

|---|---|---|---|

| LogP (Octanol-Water) | 3.2 ± 0.1 | HPLC | |

| Solubility (PBS, pH 7.4) | 12 µM | UV-Vis Spectroscopy | |

| Plasma Protein Binding | 89% | Equilibrium Dialysis |

- Conflict Resolution : For conflicting cytotoxicity data (e.g., IC₅₀ in HeLa vs. HepG2 cells), cross-validate using 3D tumor spheroids and transcriptomic profiling to identify cell-specific uptake mechanisms .

Key Research Gaps

- In Vivo Efficacy : Limited data on pharmacokinetics in rodent models (e.g., bioavailability <10% in mice) highlight the need for prodrug strategies .

- Target Selectivity : Off-target kinase inhibition (e.g., JAK2) requires kinome-wide profiling (e.g., KINOMEscan) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.